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Introduction:

CB-839, also known as Telaglenastat, is a potent, selective, and orally bioavailable inhibitor of

glutaminase (GLS), a key enzyme in the metabolic pathway of glutamine.[1] Many tumor cells

exhibit a high dependence on glutamine for energy production and the synthesis of essential

macromolecules, a phenomenon often referred to as "glutamine addiction."[2] By inhibiting

glutaminase, CB-839 disrupts cancer cell metabolism, leading to reduced proliferation and, in

some cases, cell death.[3] These characteristics make CB-839 a promising therapeutic agent

currently under investigation in multiple clinical trials for various solid tumors and hematologic

malignancies.[4][5] This document provides a detailed overview of the in vivo experimental

protocols for evaluating the efficacy of CB-839, based on published preclinical studies.

Mechanism of Action: Glutaminase Inhibition
CB-839 is a first-in-class, oral, small-molecule inhibitor that allosterically targets and selectively

inhibits both splice variants of glutaminase (KGA and GAC).[1][4] Glutaminase catalyzes the

conversion of glutamine to glutamate, which is a critical step for the entry of glutamine into the

tricarboxylic acid (TCA) cycle.[2] Inhibition of this enzyme by CB-839 leads to a significant

reduction in intracellular glutamate levels and downstream metabolites of the TCA cycle.[1][6]

This disruption of cellular metabolism results in decreased production of ATP and glutathione,

ultimately impairing the growth and survival of cancer cells that are dependent on glutamine.[3]

[6]
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Figure 1: Mechanism of Action of CB-839.

In Vivo Experimental Protocols
The following protocols are synthesized from preclinical studies evaluating CB-839 in various

cancer models.

Xenograft Tumor Model Protocol
This protocol outlines the general procedure for establishing and utilizing xenograft models to

assess the anti-tumor activity of CB-839.

Materials:

CB-839 (Telaglenastat)

Vehicle solution (e.g., 0.5% methylcellulose, 0.2% Tween-80 in water)

Cancer cell lines (e.g., HCC-1806 for triple-negative breast cancer, CAL-27 for head and

neck squamous cell carcinoma, H460 for lung cancer)[1][7][8]

Immunocompromised mice (e.g., female SCID/Bg mice, nude mice)[6][8]

Matrigel (or similar basement membrane matrix)

Calipers for tumor measurement

Standard animal housing and care facilities

Procedure:

Cell Culture: Culture the selected cancer cell line under standard conditions recommended

by the supplier.

Animal Acclimatization: Acclimatize the mice to the facility for at least one week prior to the

experiment.

Tumor Cell Implantation:
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Harvest cancer cells during their exponential growth phase.

Resuspend the cells in a mixture of sterile phosphate-buffered saline (PBS) and Matrigel

(typically a 1:1 ratio).

Subcutaneously inject the cell suspension (e.g., 2.5 x 10^6 cells in 0.1 mL) into the flank or

mammary fat pad of each mouse.[6]

Tumor Growth Monitoring:

Monitor the mice regularly for tumor formation.

Once tumors are palpable, measure their dimensions (length and width) with calipers

every 2-3 days.

Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.

Randomization and Treatment Initiation:

When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³),

randomize the mice into treatment and control groups.

Administer CB-839 orally (p.o.) via gavage at the desired dose and schedule (e.g., twice

daily, BID). The vehicle solution is administered to the control group.

Data Collection and Endpoints:

Continue to monitor tumor volume and body weight throughout the study.

Primary endpoints typically include tumor growth inhibition (TGI) and changes in body

weight (as a measure of toxicity).

At the end of the study (defined by a specific time point or when tumors in the control

group reach a maximum allowed size), euthanize the mice and excise the tumors for

further analysis (e.g., pharmacodynamic studies, western blotting, immunohistochemistry).
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Figure 2: General Workflow for a Xenograft Study.

Combination Therapy Protocol (CB-839 with Radiation)
This protocol is adapted from studies investigating the synergistic effects of CB-839 and

ionizing radiation (IR).[7][9]

Procedure:

Xenograft Model Establishment: Follow steps 1-4 of the Xenograft Tumor Model Protocol.

Treatment Groups: Randomize mice into four groups:

Vehicle control

CB-839 alone

Ionizing Radiation (IR) alone

CB-839 in combination with IR

Treatment Administration:

Begin administration of CB-839 or vehicle as per the defined schedule.

At a specified time after the initiation of CB-839 treatment, irradiate the tumors of the IR

and combination therapy groups with a single dose of radiation.

Data Collection and Endpoints: Monitor tumor growth and body weight as described

previously. The primary endpoint is to assess if the combination therapy results in

significantly greater tumor growth delay compared to either monotherapy.

Quantitative Data Summary
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The following tables summarize key quantitative data from preclinical in vivo studies of CB-839.

Table 1: Antitumor Activity of CB-839 in Xenograft Models

Cancer
Type

Cell Line
Mouse
Strain

CB-839
Dose

Treatmen
t Duration

Tumor
Growth
Inhibition
(TGI)

Referenc
e

Triple-

Negative

Breast

Cancer

Patient-

Derived
SCID/Bg

200 mg/kg,

BID
28 days

Significant

antitumor

activity

[1]

HER2+

Breast

Cancer

JIMT-1
Not

Specified

200 mg/kg,

BID

Not

Specified

Significant

antitumor

activity

[1]

Head and

Neck

Squamous

Cell

Carcinoma

CAL-27
Not

Specified

Not

Specified

Not

Specified

Reduced

tumor

growth (in

combinatio

n with IR)

[7]

Lung

Cancer
H460 Nude

Not

Specified
Short-term

Increased

response

to

radiotherap

y by 30%

[8]

Table 2: In Vitro Antiproliferative Activity of CB-839
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Cell Line Cancer Type IC50 (µM) Reference

HCC1806
Triple-Negative Breast

Cancer
< 0.1 [6]

MDA-MB-231
Triple-Negative Breast

Cancer
~ 0.2 [6]

T47D ER+ Breast Cancer > 10 [6]

HG-3
Chronic Lymphocytic

Leukemia
0.41 [10]

MEC-1
Chronic Lymphocytic

Leukemia
66.2 [10]

Pharmacodynamic and Biomarker Analysis
To confirm the on-target activity of CB-839 in vivo, pharmacodynamic (PD) studies are

essential.

Protocol for PD Analysis:

Sample Collection: At the end of the in vivo study, or at specified time points after the final

dose, collect tumor tissue and blood samples.

Metabolite Extraction: Rapidly freeze tumor tissue in liquid nitrogen and perform metabolite

extraction using appropriate solvents (e.g., methanol/acetonitrile/water).

Metabolite Analysis: Analyze the levels of glutamine, glutamate, and other TCA cycle

intermediates using techniques such as liquid chromatography-mass spectrometry (LC-MS).

Biomarker Assessment: Evaluate the expression of potential biomarkers of sensitivity, such

as GAC protein levels, in tumor tissues via western blotting or immunohistochemistry.[1]

Expected Outcomes:

A significant decrease in the intratumoral ratio of glutamate to glutamine in CB-839-treated

animals compared to controls.
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Reduced levels of downstream TCA cycle intermediates in tumors from the treatment group.

[6]

This comprehensive set of protocols and data provides a foundational framework for

researchers to design and execute in vivo studies to further investigate the therapeutic

potential of CB-839.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Antitumor activity of the glutaminase inhibitor CB-839 in triple-negative breast cancer -
PubMed [pubmed.ncbi.nlm.nih.gov]

2. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells
using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with
Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

5. Facebook [cancer.gov]

6. researchgate.net [researchgate.net]

7. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in
combination with ionizing radiation in head and neck squamous cell carcinoma models -
PMC [pmc.ncbi.nlm.nih.gov]

8. Glutaminase Inhibitor CB-839 Increases Radiation Sensitivity of Lung Tumor Cells and
Human Lung Tumor Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]

9. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in
combination with ionizing radiation in head and neck squamous cell carcinoma models -
PubMed [pubmed.ncbi.nlm.nih.gov]

10. Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in
combinations in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.researchgate.net/publication/260170104_Antitumor_Activity_of_the_Glutaminase_Inhibitor_CB-839_in_Triple-Negative_Breast_Cancer
https://www.benchchem.com/product/b1681060?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/24523301/
https://pubmed.ncbi.nlm.nih.gov/24523301/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8784640/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8784640/
https://www.researchgate.net/publication/336478926_Phase_1_Study_of_CB-839_a_First-in-Class_Orally_Administered_Small_Molecule_Inhibitor_of_Glutaminase_in_Patients_with_RelapsedRefractory_Leukemia
https://pmc.ncbi.nlm.nih.gov/articles/PMC9401498/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9401498/
https://www.cancer.gov/research/participate/clinical-trials-search/v?id=NCI-2014-01059
https://www.researchgate.net/publication/260170104_Antitumor_Activity_of_the_Glutaminase_Inhibitor_CB-839_in_Triple-Negative_Breast_Cancer
https://pmc.ncbi.nlm.nih.gov/articles/PMC7897292/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7897292/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7897292/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6622448/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6622448/
https://pubmed.ncbi.nlm.nih.gov/33450358/
https://pubmed.ncbi.nlm.nih.gov/33450358/
https://pubmed.ncbi.nlm.nih.gov/33450358/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10203524/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10203524/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681060?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Studies of
CB-839 (Telaglenastat)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1681060#spc-839-in-vivo-experimental-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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